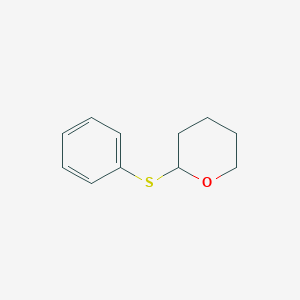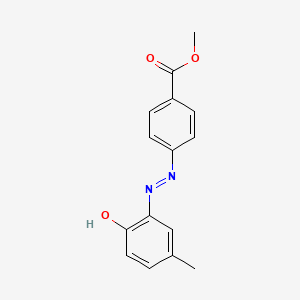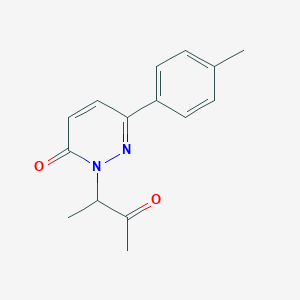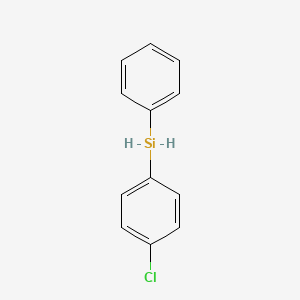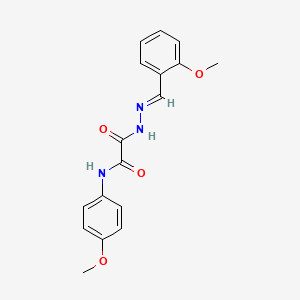
2-(Methylthio)-5-undecyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-5-undecyl-1,3,4-oxadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiosemicarbazide derivative with a carboxylic acid or its derivatives, such as esters or acid chlorides, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-undecyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Methylthio)-5-undecyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Another class of heterocyclic compounds with similar biological activities.
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: Structurally similar to oxadiazoles and exhibit various biological activities.
Uniqueness
2-(Methylthio)-5-undecyl-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
84143-68-0 |
|---|---|
Molecular Formula |
C14H26N2OS |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
2-methylsulfanyl-5-undecyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H26N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-15-16-14(17-13)18-2/h3-12H2,1-2H3 |
InChI Key |
FNRKPPBJURUWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NN=C(O1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



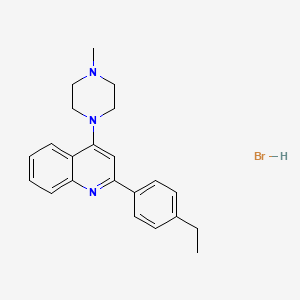

![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)




